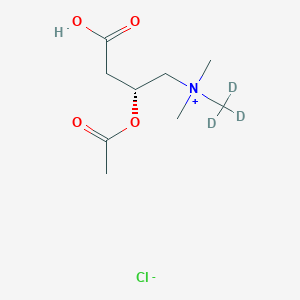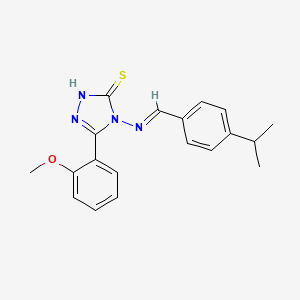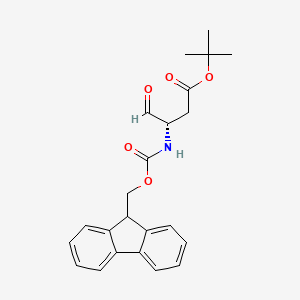![molecular formula C37H53AuF6NO6PS2 B12057843 [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound It features a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Ligand Synthesis: The phosphine ligand, 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl, is synthesized through a series of reactions starting from commercially available biphenyl derivatives. The key steps include selective functionalization and phosphination.
Gold Complex Formation: The ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a base to form the gold(I) phosphine complex.
Counterion Exchange: The final step involves the exchange of the chloride counterion with bis(trifluoromethanesulfonyl)imide to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The gold(I) center can undergo oxidation to form gold(III) species.
Reduction: The compound can be reduced back to gold(0) under certain conditions.
Substitution: The phosphine ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and mild heating.
Major Products
Oxidation: Gold(III) complexes.
Reduction: Gold(0) nanoparticles or clusters.
Substitution: New gold(I) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Research: Gold complexes are investigated for their anticancer properties, and this compound may exhibit similar potential.
Imaging: The compound’s unique properties make it a candidate for use in imaging techniques.
Industry
Nanotechnology: Used in the synthesis of gold nanoparticles for various applications.
Mécanisme D'action
The compound exerts its effects primarily through the gold(I) center, which can interact with various molecular targets. In catalysis, the gold(I) center facilitates the activation of substrates, leading to the formation of new chemical bonds. In biological systems, the gold(I) center can interact with biomolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) chloride
- [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) triflate
Uniqueness
The presence of the bis(trifluoromethanesulfonyl)imide counterion in [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide imparts unique solubility and stability properties, making it distinct from other similar gold(I) complexes.
Propriétés
Formule moléculaire |
C37H53AuF6NO6PS2 |
|---|---|
Poids moléculaire |
1013.9 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+) |
InChI |
InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1 |
Clé InChI |
SMTGSBLIUQSWAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)



![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)

![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)


![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)

